4-(Cyclopropylmethoxy)-3-nitropyridine
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Overview
Description
4-(Cyclopropylmethoxy)-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a cyclopropylmethoxy group attached to the fourth position and a nitro group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-nitropyridine typically involves the following steps:
Cyclopropylmethoxylation: The cyclopropylmethoxy group can be introduced via an alkylation reaction. This involves the reaction of a suitable pyridine derivative with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-(Cyclopropylmethoxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)-3-aminopyridine: A reduced form of the compound with an amino group instead of a nitro group.
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid: A structurally related compound with similar functional groups but a different core structure.
Uniqueness
4-(Cyclopropylmethoxy)-3-nitropyridine is unique due to the specific combination of the cyclopropylmethoxy and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-5-10-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
KLQSBWXPDNIXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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